2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5OS and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
- Quinoxalines, including related structures, are synthesized for their versatile pharmacological applications, exhibiting a wide range of biological activities. These compounds are utilized in developing novel pharmaceuticals due to their unique chemical structures and potential therapeutic benefits (Faizi et al., 2018).
Catalysis and Asymmetric Hydrogenation
- Quinoxaline derivatives are employed as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method is crucial for preparing chiral pharmaceutical ingredients, demonstrating the chemical versatility of quinoxaline-based compounds in synthetic chemistry (Imamoto et al., 2012).
Polymer Science
- In polymer science, quinoxaline-containing compounds serve as monomers for synthesizing novel polymeric materials. These materials exhibit unique properties, such as enhanced thermal stability and potential applications in high-temperature environments, showcasing the utility of quinoxaline derivatives in developing advanced materials (Baek et al., 2003).
Antimicrobial and Antitumor Activity
- Synthesis and evaluation of quinoxaline derivatives have shown promising results in antimicrobial and antitumor studies. Specific quinoxaline compounds have been synthesized and tested for their activity against a variety of cell lines, indicating potential applications in designing new therapeutic agents (Hung et al., 2014).
Chemical Reactions and Molecular Structures
- Quinoxaline derivatives are subject to various chemical reactions, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. These reactions include cyclization, nitration, sulfonation, and more, highlighting the compound's role in diverse synthetic strategies (Aleksandrov et al., 2020).
Mechanism of Action
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Indole derivatives have been found to have a broad spectrum of biological activities .
Properties
IUPAC Name |
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUTTBIUKTVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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